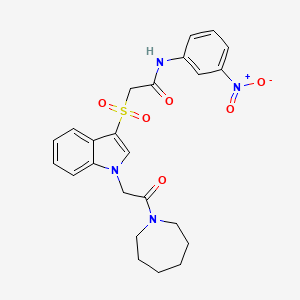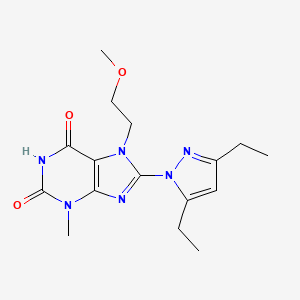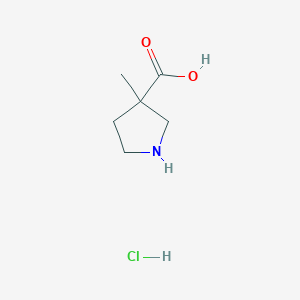![molecular formula C24H22N6O4S B2539225 N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-95-1](/img/structure/B2539225.png)
N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a triazolopyridazine core, a benzo[d][1,3]dioxole moiety, and a benzamide group suggests potential for interactions with biological targets. While the papers provided do not directly discuss this compound, they do cover related structures and activities that can provide insight into the potential behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds, such as benzo[d]imidazole, and involves the formation of Schiff's bases, cyclization, and substitution reactions . Similar synthetic strategies could be applied to the compound of interest, with the appropriate selection of starting materials and reagents to introduce the benzo[d][1,3]dioxole and triazolopyridazine functionalities.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, which are known to impart significant biological activity. The triazolopyridazine core is a common feature in compounds with antimicrobial and antioxidant properties . The benzo[d][1,3]dioxole moiety is a bioisostere for the methylenedioxyphenyl group, which is found in various biologically active compounds. The benzamide group is a versatile pharmacophore associated with a wide range of therapeutic properties.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions, including cyclization and nucleophilic substitution, to yield a diverse array of derivatives with potential biological activities . The reactivity of the compound would be influenced by the presence of the thioether and amide functionalities, which could participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The heterocyclic and aromatic components contribute to the compound's potential interactions with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects . The presence of multiple functional groups also suggests a degree of solubility in polar solvents, which is important for biological applications.
Aplicaciones Científicas De Investigación
Cristalografía
El compuesto se ha utilizado en estudios de cristalografía . La estructura cristalina del compuesto se ha analizado utilizando el método de difracción de rayos X de monocristal (SCXRDM) . Esto ayuda a comprender la estructura molecular y la disposición del compuesto.
Detección de plomo carcinógeno
El compuesto se ha utilizado para la detección de plomo carcinógeno . Se desarrolló un sensor Pb2+ sensible y selectivo mediante la deposición de una fina capa del compuesto sobre un GCE con la matriz polimérica conductora Nafion (NF) . La sensibilidad, LOQ y LOD del sensor propuesto hacia Pb2+ se calcularon a partir de las curvas de calibración .
Tratamiento de enfermedades reumáticas
El compuesto se utiliza generalmente para tratar enfermedades reumáticas . Se ha encontrado efectivo en el tratamiento de afecciones como la artritis reumatoide y la osteoartritis .
Medicamento antiinflamatorio
El compuesto se ha utilizado como un fármaco antiinflamatorio no esteroideo . Sin embargo, a menudo provoca efectos secundarios gastrointestinales como úlceras, perforación gástrica y hemorragia en la administración a largo plazo debido a su grupo ácido carboxílico .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes in the body, which play a crucial role in various biological processes .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the conformation of the target proteins or enzymes. This can result in the activation or inhibition of these targets, thereby affecting their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the regulation of cell growth, apoptosis, and other cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, such as inducing or inhibiting the expression of certain genes, affecting cell proliferation and differentiation, and influencing signal transduction pathways .
Propiedades
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-15-2-4-16(5-3-15)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)35-13-22(31)26-17-6-7-18-19(12-17)34-14-33-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZPBIBRXFIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)
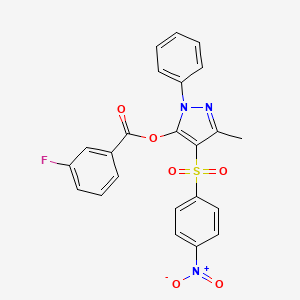
![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)
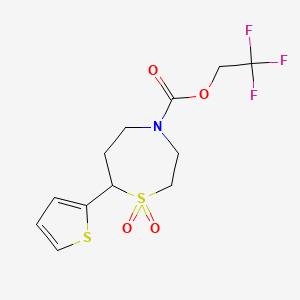
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)
